molecular formula C14H22N2O B14080218 4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline CAS No. 96284-82-1

4-Ethoxy-3-[(piperidin-1-yl)methyl]aniline

Cat. No.: B14080218
CAS No.: 96284-82-1
M. Wt: 234.34 g/mol
InChI Key: VLHRFZFLWLVYSD-UHFFFAOYSA-N
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Description

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- is a chemical compound with the molecular formula C14H22N2O. It is a derivative of benzenamine, featuring an ethoxy group at the 4-position and a piperidinylmethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- typically involves the reaction of 4-ethoxybenzenamine with piperidine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the piperidinylmethyl group. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of Benzenamine, 4-ethoxy-3-(1-piperidinylmethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

96284-82-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-ethoxy-3-(piperidin-1-ylmethyl)aniline

InChI

InChI=1S/C14H22N2O/c1-2-17-14-7-6-13(15)10-12(14)11-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,11,15H2,1H3

InChI Key

VLHRFZFLWLVYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)CN2CCCCC2

Origin of Product

United States

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